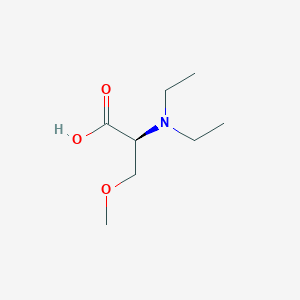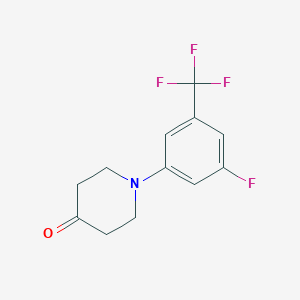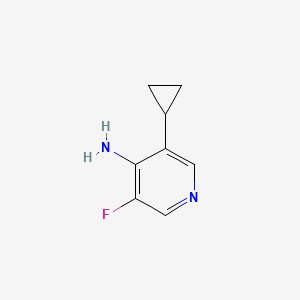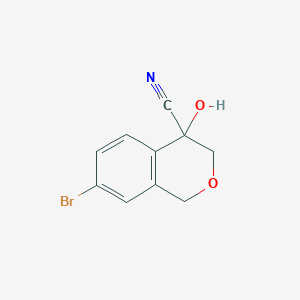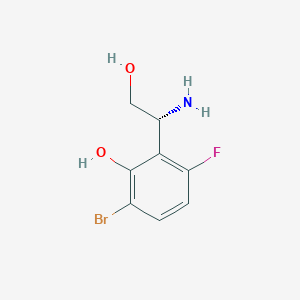![molecular formula C11H17NO4 B13048431 Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings and tert-butyl groups in medicinal chemistry, enhancing the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates .
Preparation Methods
The synthesis of ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at specific positions. One common method for synthesizing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further modified to introduce the desired functional groups, such as the methoxy(methyl)carbamoyl and ethyl ester groups .
Chemical Reactions Analysis
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane scaffold provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity for these targets. The methoxy(methyl)carbamoyl and ethyl ester groups can further modulate the compound’s physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile .
Comparison with Similar Compounds
Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
Ethyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate: Similar in structure but lacks the methoxy(methyl)carbamoyl group, which can affect its solubility and metabolic stability.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Contains an amino group instead of the methoxy(methyl)carbamoyl group, leading to different reactivity and biological activity.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
The unique combination of functional groups in this compound provides distinct advantages in terms of solubility, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-[methoxy(methyl)carbamoyl]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-9(14)11-5-10(6-11,7-11)8(13)12(2)15-3/h4-7H2,1-3H3 |
InChI Key |
SXIDXCSWRPMLDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


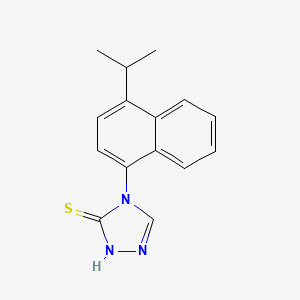
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
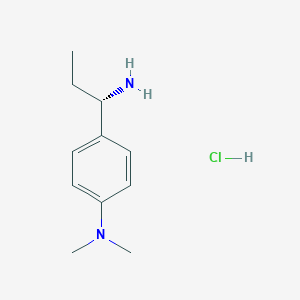
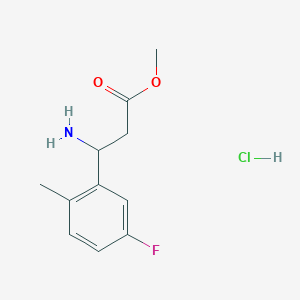
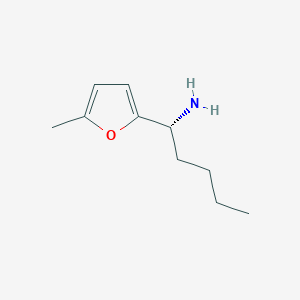
![Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13048372.png)
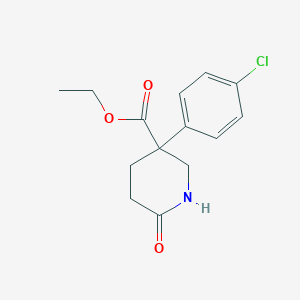
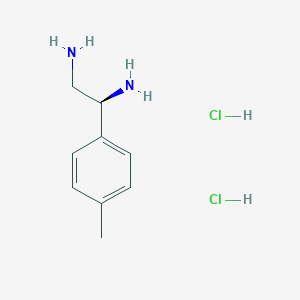
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)
